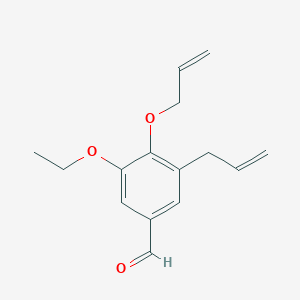

3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

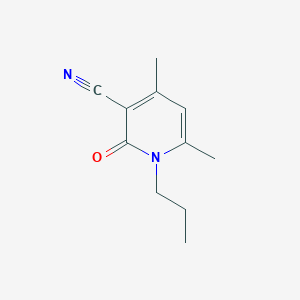

3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, also known as 3-allyl-5-ethoxy-4-hydroxybenzaldehyde (AEHBA), is a compound belonging to the family of benzaldehydes. It is a colorless solid with a molecular weight of 206.26 g/mol and a melting point of 99-100°C. AEHBA has been used in a variety of scientific research applications, including synthesis, biochemistry, and physiology.

Wissenschaftliche Forschungsanwendungen

Catalytic Reactions and Complex Formation

3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, though not directly mentioned, could potentially play a role in catalytic reactions and complex formation due to its structural similarity to compounds involved in such research. For instance, studies have shown that allylic alcohols can react with Grubbs Carbene complexes to form carbonyl derivatives and undergo catalytic reactions leading to various aldehydes and ketones (Werner et al., 2003). Similarly, chelate structures involving nickel and ruthenium complexes with thiosemicarbazones derived from hydroxybenzaldehydes have been characterized, highlighting the versatility of such frameworks in coordination chemistry (Ülküseven et al., 2008).

Synthetic Organic Chemistry

In synthetic organic chemistry, compounds like this compound could be utilized as intermediates or reactants. For example, allylation reactions of aldehydes with allyltrichlorosilanes have been catalyzed by new Lewis base organocatalysts, achieving high enantioselectivities. This suggests potential applications in the synthesis of chiral molecules and pharmaceuticals (Bai et al., 2012).

Polymer Science

In the realm of polymer science, the presence of allyl groups in monomers, similar to the structure of this compound, can significantly influence the thermal and mechanical properties of the resulting polymers. For instance, novel benzoxazine monomers containing allyl groups have shown to form thermosets with excellent thermomechanical properties, indicating the potential of such compounds in developing high-performance materials (Agag & Takeichi, 2003).

Spectroscopy and Molecular Dynamics

The study of molecular interactions and dynamics in compounds similar to this compound has been facilitated by techniques like Raman spectroscopy and INS spectroscopy, combined with DFT calculations. These studies provide insights into the vibrational relaxation, hydrogen bonding, and intramolecular interactions within such molecules, which are crucial for understanding their chemical behavior and potential applications in various fields (Ramakrishnan et al., 2009); (Ribeiro-Claro et al., 2021).

Eigenschaften

IUPAC Name |

3-ethoxy-4-prop-2-enoxy-5-prop-2-enylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h4-5,9-11H,1-2,6-8H2,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCZHNODHHLSGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC=C)CC=C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406356 |

Source

|

| Record name | 3-ALLYL-4-(ALLYLOXY)-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915920-67-1 |

Source

|

| Record name | 3-ALLYL-4-(ALLYLOXY)-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)